molecular formula C26H20N2 B1346367 N,N'-Bisbenzylidenebenzidine CAS No. 6311-48-4

N,N'-Bisbenzylidenebenzidine

Cat. No.: B1346367
CAS No.: 6311-48-4
M. Wt: 360.4 g/mol
InChI Key: QUDPDXGSAOZKNW-UHFFFAOYSA-N
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Description

N,N’-Bisbenzylidenebenzidine is an organic compound with the molecular formula C26H20N2. It is a white crystalline or crystalline powder that is soluble in some organic solvents. This compound is commonly used as a chemical reagent and has applications in the synthesis of other organic compounds, dyes, pigments, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bisbenzylidenebenzidine can be synthesized through the reaction of benzaldehyde with benzidine. The reaction typically involves heating benzidine with benzaldehyde in the presence of an acid catalyst. The reaction conditions may vary, but it generally requires a temperature range of 80-90°C .

Industrial Production Methods

Industrial production of N,N’-Bisbenzylidenebenzidine involves a continuous process where benzidine is reacted with benzaldehyde in a single solvent. The process includes mixing sodium hydroxide, 2,3-dichloro-1,4-naphthoquinone, a surfactant, and a platinum catalyst. The mixture is then subjected to hydrogen reductive reaction to produce a hydrazobenzene compound, which is further processed to obtain N,N’-Bisbenzylidenebenzidine .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bisbenzylidenebenzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form hydrazobenzene derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydrazobenzene derivatives, substituted benzidines, and various oxidized products .

Scientific Research Applications

N,N’-Bisbenzylidenebenzidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Bisbenzylidenebenzidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. It may also interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzidine: A related compound with similar structural features but different reactivity and applications.

    N,N’-Bis(4-methylbenzylidene)benzidine: A derivative with methyl groups that exhibit different chemical properties.

    N,N’-Bis(4-chlorobenzylidene)benzidine: A chlorinated derivative with distinct reactivity and applications.

Uniqueness

N,N’-Bisbenzylidenebenzidine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable crystalline structures and its solubility in organic solvents make it valuable in various applications, particularly in the synthesis of dyes and polymers .

Properties

IUPAC Name

N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDPDXGSAOZKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285907
Record name Dibenzalbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-48-4
Record name Dibenzalbenzidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzalbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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